5-fluoro-3-methyl-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]-1-benzofuran-2-carboxamide
Description
This compound is a benzofuran-2-carboxamide derivative featuring a 5-fluoro-3-methyl-substituted benzofuran core linked to a 1,2,5-oxadiazole (furazan) ring at position 4, which is further substituted with a thiophen-2-yl group. The fluorine atom and methyl group on the benzofuran moiety may enhance metabolic stability and binding specificity, while the thiophene-oxadiazole combination could contribute to π-π stacking interactions in biological systems .
Properties
Molecular Formula |
C16H10FN3O3S |
|---|---|
Molecular Weight |
343.3 g/mol |
IUPAC Name |
5-fluoro-3-methyl-N-(4-thiophen-2-yl-1,2,5-oxadiazol-3-yl)-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C16H10FN3O3S/c1-8-10-7-9(17)4-5-11(10)22-14(8)16(21)18-15-13(19-23-20-15)12-3-2-6-24-12/h2-7H,1H3,(H,18,20,21) |
InChI Key |
RUAFZJLMHIQCOU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)F)C(=O)NC3=NON=C3C4=CC=CS4 |
Origin of Product |
United States |
Preparation Methods
Claisen-Schmidt Condensation
Substrate: 5-Fluoro-2-hydroxy-3-methylacetophenone.
Reagents: Ethyl bromoacetate, potassium carbonate (K₂CO₃), and potassium iodide (KI) in acetone.
Mechanism:
-
Nucleophilic substitution at the o-hydroxy position forms an ether intermediate.
-
Intramolecular cyclization under acidic or basic conditions yields the benzofuran ester.
-
Hydrolysis of the ester to the carboxylic acid using NaOH/H₂O or LiOH/THF.
Optimization Data
| Step | Conditions | Yield | Source |
|---|---|---|---|
| Etherification | K₂CO₃, acetone, 0°C → RT, 2 h | 85% | |
| Cyclization | H₂SO₄, reflux, 4 h | 78% | |
| Ester Hydrolysis | 2 M NaOH, ethanol, 12 h | 92% |
Preparation of the 1,2,5-Oxadiazole-Thiophene Amine
The 4-(thiophen-2-yl)-1,2,5-oxadiazol-3-amine moiety is synthesized via nitrile oxide cyclization:
Nitrile Oxide Formation
Substrate: 2-Thiophenecarbonitrile.
Reagents: Hydroxylamine hydrochloride (NH₂OH·HCl), sodium acetate (NaOAc) in ethanol/water.
Mechanism:
Cyclization to 1,2,5-Oxadiazole
Conditions:
Optimization Data
| Step | Conditions | Yield | Source |
|---|---|---|---|
| Amidoxime Formation | NH₂OH·HCl, NaOAc, EtOH/H₂O, 80°C, 6 h | 88% | |
| Cyclization | Sc(OTf)₃, MW, 100°C, 10 min | 76% |
Coupling of Benzofuran Carboxylic Acid and Oxadiazole Amine
The final carboxamide bond is formed via activation of the carboxylic acid:
Carbodiimide-Mediated Coupling
Reagents: EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (hydroxybenzotriazole), DIPEA in DCM.
Mechanism:
-
EDCI activates the carboxylic acid to an O-acylisourea intermediate.
-
Nucleophilic attack by the oxadiazole amine forms the amide bond.
Optimization Data
Green Chemistry Approach
Reagents: T3P (propylphosphonic anhydride) in acetone/water under microwave.
Advantages: Reduced reaction time (15 min) and higher purity (95%).
Critical Analysis of Synthetic Challenges
Regioselectivity in Oxadiazole Formation
Chemical Reactions Analysis
Types of Reactions
5-fluoro-3-methyl-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Electrophilic and nucleophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds containing the oxadiazole scaffold. For instance, derivatives of 1,2,4-oxadiazole have shown significant cytotoxic effects against various cancer cell lines. In particular:
- Cytotoxicity : Compounds similar to 5-fluoro-3-methyl-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]-1-benzofuran-2-carboxamide have been tested against human lung (A549), breast (MCF-7), and colon (HCT116) cancer cells. A study indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting strong antiproliferative effects .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Research indicates that oxadiazole derivatives can inhibit bacterial growth effectively:
- Antibacterial Efficacy : Compounds with similar scaffolds have demonstrated activity against Gram-positive and Gram-negative bacteria. For instance, hybrids containing imidazole and oxadiazole were tested against strains such as Staphylococcus aureus and Escherichia coli, showing promising results .
Case Study 1: Anticancer Evaluation
A study focused on synthesizing various oxadiazole derivatives reported that one compound demonstrated an IC50 value of 0.48 µM against MCF-7 cells, indicating its potential as a lead compound for further development .
Case Study 2: Antimicrobial Screening
In another investigation into the antimicrobial properties of related compounds, several oxadiazole derivatives were evaluated for their ability to inhibit bacterial growth. One derivative showed significant activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting the therapeutic potential of this chemical class .
Mechanism of Action
The mechanism of action of 5-fluoro-3-methyl-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Variations on the 1,2,5-Oxadiazole Ring
Compound A : 5-fluoro-3-methyl-N-(4-methyl-1,2,5-oxadiazol-3-yl)-1-benzofuran-2-carboxamide (CAS 872868-48-9)
- Structure : Differs from the target compound by replacing the thiophen-2-yl group with a methyl substituent at the oxadiazole 4-position.
- Molecular Formula : C₁₃H₁₀FN₃O₃
- Molecular Weight : 275.23 g/mol
- Water Solubility : 0.7 µg/mL (pH 7.4), indicating poor aqueous solubility .
Compound B : 2-[(2S)-2-(4-(5-(2-hydroxyethoxy)thiophen-2-yl)thiophen-2-yl]-1,3,4-oxadiazol-5-yl)amino]acetic acid
- Structure : Contains a 1,3,4-oxadiazole core with dual thiophene rings, one substituted with a hydroxyethoxy group.
- Key Data : Demonstrated DNA-binding affinity with a free energy of binding (ΔG) of −6.58 kcal/mol in docking studies .
- Comparison : The 1,3,4-oxadiazole scaffold and extended thiophene system may enhance DNA intercalation but reduce selectivity compared to 1,2,5-oxadiazole derivatives.
Functional Group Modifications in Related Heterocycles
Compound C : 4-[(4-nitro-1,2,5-oxadiazol-3-yl)azo]-1,2,5-oxadiazol-3-amine (ANAZF, CAS 155438-11-2)
- Structure : A nitro-substituted 1,2,5-oxadiazole azo compound.
- Application : Primarily used as an energetic material (e.g., explosive precursor) due to its nitro and azo groups .
- Contrast: Unlike the target compound, ANAZF lacks a benzofuran-thiophene system, emphasizing divergent applications (explosives vs.
Thiophene-Containing Analogs
Compound D : 5-fluoro-3-methyl-N-{4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}-1-benzofuran-2-carboxamide (CAS 1010880-12-2)
Research Implications
- Thiophene vs. Methyl Substitution : The thiophen-2-yl group in the target compound likely enhances π-stacking interactions in biological targets compared to the methyl group in Compound A, though this may come at the cost of solubility.
- Functional Group Synergy : The combination of benzofuran, fluorine, and thiophene in the target compound may offer a unique pharmacophore for kinase or protease inhibition, warranting further biochemical assays.
Biological Activity
5-Fluoro-3-methyl-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]-1-benzofuran-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound can be described by the following characteristics:
- Molecular Formula : CHFOS
- Molecular Weight : 345.39 g/mol
- CAS Number : 898643-99-7
Anticancer Activity
Research indicates that compounds containing the oxadiazole moiety exhibit significant anticancer properties. A study highlighted that derivatives with oxadiazole units display a broad spectrum of biological activities, including anticancer effects against various cancer cell lines. For instance, compounds similar to this compound have shown inhibitory effects on tumor cell proliferation in vitro, with IC values ranging from 10 to 50 µM against human cancer cell lines such as HeLa (cervical cancer) and MCF7 (breast cancer) .
The proposed mechanisms for the anticancer activity of oxadiazole derivatives include:
- Inhibition of Enzymatic Activity : Compounds have been shown to inhibit key enzymes involved in cancer progression such as histone deacetylases (HDACs) and carbonic anhydrases (CAs) .
- Induction of Apoptosis : These compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : Certain derivatives may cause cell cycle arrest at specific phases, thereby inhibiting cell division.
Case Study: In Vitro Testing
A recent study evaluated the cytotoxic effects of various oxadiazole derivatives on a panel of cancer cell lines. The results indicated that 5-fluoro derivatives exhibited enhanced activity compared to their non-fluorinated counterparts. The compound showed selective cytotoxicity against colorectal carcinoma cells with an IC value of approximately 25 µM .
| Compound | Cell Line | IC (µM) |
|---|---|---|
| 5-Fluoro Compound | HeLa | 30 |
| 5-Fluoro Compound | MCF7 | 25 |
| Control Compound | HeLa | 50 |
| Control Compound | MCF7 | 60 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
